1-(4-Methoxybutyl)piperazine
Overview
Description
1-(4-Methoxybutyl)piperazine is an organic compound with the molecular formula C9H20N2O It is a derivative of piperazine, a heterocyclic amine, and features a methoxybutyl group attached to the piperazine ring
Mechanism of Action
Target of Action
1-(4-Methoxybutyl)piperazine is a derivative of the compound piperazine . Piperazine is known to be a GABA receptor agonist . GABA receptors are primarily responsible for mediating inhibitory neurotransmission in the central nervous system.
Mode of Action
As a GABA receptor agonist, piperazine and its derivatives, including this compound, bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
Based on its mode of action, it can be inferred that the compound may cause hyperpolarization of nerve endings, leading to flaccid paralysis of the worm .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives are known to have a wide range of biological properties, including anti-helminthic, antihistaminic, anticancer, antidepressant, and antimicrobial activities . The exact enzymes, proteins, and other biomolecules that 1-(4-Methoxybutyl)piperazine interacts with are not currently known.
Cellular Effects
Some piperazine derivatives have been shown to have cytotoxic effects on cancer cells
Molecular Mechanism
Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol
Dosage Effects in Animal Models
Piperazine salts are generally well-tolerated in animals, with a safety margin of 3 in cats and 6 in horses . In dogs and cats, single oral doses of ≥110 mg/kg can cause slight adverse reactions, while doses of ≥800 mg/kg can cause neurotoxic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybutyl)piperazine can be synthesized through several methods. One common approach involves the alkylation of piperazine with 4-methoxybutyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(4-Hydroxybutyl)piperazine.
Reduction: Reduction reactions can target the piperazine ring or the methoxy group, depending on the reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(4-Hydroxybutyl)piperazine.
Reduction: Various reduced forms depending on the specific reaction conditions.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(4-Methoxybutyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(4-Hydroxybutyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(4-Methylbutyl)piperazine: Features a methyl group instead of a methoxy group.
1-(4-Ethoxybutyl)piperazine: Contains an ethoxy group instead of a methoxy group.
Uniqueness: 1-(4-Methoxybutyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-(4-methoxybutyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHJBWDIITPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371556 | |
Record name | 1-(4-methoxybutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496808-02-7 | |
Record name | 1-(4-methoxybutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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